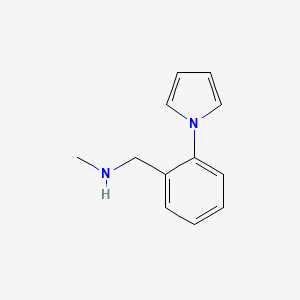

1-(2-(1H-pyrrol-1-yl)phenyl)-N-methylmethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

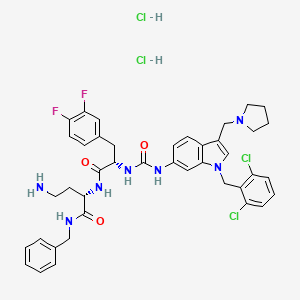

The compound “1-(2-(1H-pyrrol-1-yl)phenyl)-N-methylmethanamine” is a substituted amine, which contains a pyrrole ring and a phenyl ring. Pyrrole is a five-membered aromatic heterocycle, like benzene, but it has one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would likely show the connectivity of the pyrrole ring, the phenyl ring, and the methylamine group .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrrole ring, the phenyl ring, and the amine group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it might have certain solubility characteristics or stability under certain conditions .Wissenschaftliche Forschungsanwendungen

X-ray Crystallography and DFT Study

- Pyrrolide-imine Schiff base compounds, closely related to 1-(2-(1H-pyrrol-1-yl)phenyl)-N-methylmethanamine, have been synthesized and analyzed using X-ray diffraction and density functional theory. These compounds show complementary hydrogen bonding between the pyrrole NH and imine nitrogen atom, forming discrete dimers in solid state. The study emphasizes the importance of electrostatic interactions in the self-recognition through hydrogen bonding among these compounds (Akerman & Chiazzari, 2014).

Serotonin Reuptake Inhibitors and Antidepressant Action

- A series of pyrrole derivatives, structurally similar to the compound , were designed, synthesized, and evaluated as serotonin reuptake inhibitors (SERT inhibitors) with potential antidepressant action. One of the derivatives showed comparable serotonin uptake inhibition to the standard drug sertraline. This finding suggests potential applications of these compounds in the development of antidepressant drugs (Wunnava et al., 2023).

Potassium-competitive Acid Blocker for Gastroesophageal Reflux Disease

- A novel pyrrole derivative was discovered and identified as a potent potassium-competitive acid blocker (P-CAB). This compound, known as TAK-438, has shown potential in the treatment of gastroesophageal reflux disease (GERD), peptic ulcer, and other acid-related diseases due to its potent H(+),K(+)-ATPase inhibitory activity and longer duration of action compared to proton pump inhibitors (PPIs) (Arikawa et al., 2012).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-methyl-1-(2-pyrrol-1-ylphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-13-10-11-6-2-3-7-12(11)14-8-4-5-9-14/h2-9,13H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPAPQZCFXIJVQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC=C1N2C=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B2398419.png)

![Spiro[chromane-2,4'-piperidin]-4-ol hydrochloride](/img/structure/B2398423.png)

![7-methyl-3-(2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2398426.png)

![7-[[4-[4-(4-chlorophenyl)piperazine-1-carbonyl]phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)

![(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2398429.png)

![N-[2-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide](/img/structure/B2398435.png)

![2-ethyl-N-(4-methylenecyclohexyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2398436.png)